tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23F3N4O3 and its molecular weight is 412.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study reported the synthesis and characterization of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through condensation reactions, confirmed by spectroscopic evidence and X-ray diffraction data. This compound was evaluated for its in vitro antibacterial and anthelmintic activity, showing poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Another related research focused on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, demonstrating a high yield synthetic method. The study emphasized its importance as an intermediate in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).
Biological Evaluation
Research on tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate highlighted its synthesis and characterization as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Investigations into derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. These compounds exhibited moderate antibacterial and antifungal activities against several microorganisms, showcasing their potential as bioactive molecules (Kulkarni et al., 2016).
Structural Studies
- A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach, indicating its pharmacologically useful core due to the novel chemistry and synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other piperazine derivatives, which are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes . .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 34536 , which suggests that it may have good oral bioavailability. The compound is also stable under normal storage conditions .
Properties
IUPAC Name |
tert-butyl 4-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-18(2,3)29-17(28)25-10-8-24(9-11-25)15(27)12-26-14-7-5-4-6-13(14)23-16(26)19(20,21)22/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKYBFEMXQPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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